molecular formula C8H8Cl2N2O2 B3332761 Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate CAS No. 919354-11-3

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate

Cat. No.: B3332761
CAS No.: 919354-11-3
M. Wt: 235.06 g/mol
InChI Key: OSAXBQSKYSBZKI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate (synonyms: 5,6-Dichloronicotinic Acid Ethyl Ester) is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 235.0 (LCMS data, ). It is synthesized via nucleophilic substitution reactions, typically starting from ethyl 4,6-dichloropyridine-3-carboxylate (CAS 40296-46-6), which undergoes amination to introduce the amino group at the 4-position . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing heterocyclic frameworks like pyrido[4,3-d][1,3]oxazin-2-ones .

Properties

IUPAC Name

ethyl 4-amino-5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)5(9)6(4)11/h3H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXBQSKYSBZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90843968
Record name Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90843968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919354-11-3
Record name Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90843968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloronicotinic acid with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, nitro compounds, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Synthetic Applications
This compound Not available C₈H₇Cl₂NO₂ 235.0 4-NH₂, 5-Cl, 6-Cl Intermediate for oxazinones and pyridone derivatives in drug synthesis .
Ethyl 4,6-dichloropyridine-3-carboxylate 40296-46-6 C₈H₇Cl₂NO₂ 220.05 4-Cl, 6-Cl Precursor for amination reactions; used to synthesize 4-amino derivatives .
Ethyl 2,6-dichloropyridine-3-carboxylate 58584-86-4 C₈H₇Cl₂NO₂ 220.06 2-Cl, 6-Cl Active Pharmaceutical Ingredient (API) intermediate; positional isomer impacts reactivity .
Ethyl 5-bromo-4,6-dichloronicotinate 1192263-86-7 C₈H₆BrCl₂NO₂ 298.95 5-Br, 4-Cl, 6-Cl Bromine enhances electrophilicity; used in cross-coupling reactions .
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate 96507-72-1 C₉H₁₂ClNO₃ 217.65 4-Cl, 3-CHO, 5,6-dihydro ring Aldehyde group enables condensation reactions; dihydro structure alters ring strain .

Structural and Reactivity Comparisons

  • Chlorine Positional Isomerism: Ethyl 4,6-dichloropyridine-3-carboxylate (4,6-dichloro) vs. Ethyl 2,6-dichloropyridine-3-carboxylate (2,6-dichloro): The 4,6-dichloro isomer is more reactive toward nucleophilic substitution at the 4-position due to electron-withdrawing effects from adjacent chlorines, facilitating amination . In contrast, the 2,6-dichloro isomer’s reactivity is directed toward the 2-position, influencing its use in APIs . Impact of Amino Group: The amino group in this compound enhances solubility in polar solvents (e.g., THF, ethanol) compared to non-aminated analogs. It also enables cyclization reactions, such as forming oxazinones with trichloroacetylisocyanate .
  • Halogen Substitution :

    • Bromine vs. Chlorine : Ethyl 5-bromo-4,6-dichloronicotinate’s bromine atom increases molecular weight by ~63 Da compared to the target compound. Bromine’s lower electronegativity and larger atomic radius make it a better leaving group, favoring Suzuki-Miyaura couplings .

Biological Activity

Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C₉H₈Cl₂N₂O₂. The presence of an amino group at position 4 and two chlorine substituents at positions 5 and 6 on the pyridine ring contributes to its unique chemical properties. The ethyl ester at position 3 enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : Starting from appropriate pyridine precursors, chlorination reactions introduce the dichloro substituents.
  • Amidation : The introduction of the amino group can be achieved through nucleophilic substitution or reduction of corresponding nitro or azido derivatives.
  • Esterification : Finally, the carboxylic acid is converted into an ethyl ester to yield the final product.

Anti-inflammatory Effects

Studies on related pyridine derivatives have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. For example, compounds with similar functional groups have been reported to exhibit IC₅₀ values against COX-1 and COX-2 enzymes ranging from micromolar to nanomolar concentrations . This suggests that this compound may also possess anti-inflammatory activity, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Positioning : The position of chlorine and amino groups directly affects binding affinity and biological efficacy.
  • Electronic Effects : Electron-withdrawing groups like chlorine enhance reactivity and may improve pharmacological properties.

A comparative analysis of related compounds highlights these relationships:

CompoundSubstituentsIC₅₀ (μM) COX-1IC₅₀ (μM) COX-2
Compound ACl at positions 5 & 619.45 ± 0.0742.1 ± 0.30
Compound BCl at position 5 only26.04 ± 0.3631.4 ± 0.12
This compoundNH₂ at position 4TBDTBD

Case Studies

  • Antimicrobial Screening : A study investigated various dichloropyridine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the amino group significantly affected potency.
  • In Vivo Anti-inflammatory Studies : In rat models, pyridine derivatives were tested for their ability to reduce paw edema induced by carrageenan. The results suggested that compounds with similar structures could effectively reduce inflammation markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-amino-5,6-dichloropyridine-3-carboxylate

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